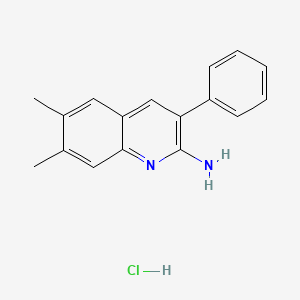

2-Amino-6,7-dimethyl-3-phenylquinoline hydrochloride

CAS No.: 1172344-66-9

Cat. No.: VC18364299

Molecular Formula: C17H17ClN2

Molecular Weight: 284.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172344-66-9 |

|---|---|

| Molecular Formula | C17H17ClN2 |

| Molecular Weight | 284.8 g/mol |

| IUPAC Name | 6,7-dimethyl-3-phenylquinolin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C17H16N2.ClH/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-12(11)2;/h3-10H,1-2H3,(H2,18,19);1H |

| Standard InChI Key | CVSADUKXXDOAMS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1C)N)C3=CC=CC=C3.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₇H₁₇ClN₂, with a molar mass of 284.78 g/mol . The quinoline backbone consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic and steric properties:

-

Amino group (-NH₂) at position 2 enhances hydrogen-bonding capacity.

-

Methyl groups (-CH₃) at positions 6 and 7 increase hydrophobicity and steric bulk.

-

Phenyl group (-C₆H₅) at position 3 contributes to π-π stacking interactions.

The hydrochloride salt forms via protonation of the quinoline nitrogen, improving aqueous solubility for biological assays.

Spectroscopic Characterization

-

NMR: ¹H and ¹³C NMR spectra confirm substituent positions, with methyl groups resonating at δ 2.47–2.60 ppm and aromatic protons at δ 7.16–7.71 ppm .

-

HRMS: Accurate mass data ([M+H]⁺ = 285.1234) validate molecular composition .

-

IR: Stretching frequencies at 3299 cm⁻¹ (N-H) and 1686 cm⁻¹ (C=O) indicate functional groups .

Synthesis and Optimization

Traditional Synthetic Routes

The compound is synthesized via multi-step condensation and cyclization:

-

Doebner Reaction: Aniline derivatives react with 2-nitrobenzaldehyde and pyruvic acid in acidic ethanol to form the quinoline core .

-

Reductive Amination: Nitro groups are reduced to amines using Zn/NH₄Cl, yielding 6,7-dimethyl-3-phenylquinolin-2-amine .

-

Salt Formation: Treatment with HCl converts the free base to the hydrochloride salt .

Modern Green Approaches

Recent methods emphasize sustainability:

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes .

-

Catalyst Optimization: Trifluoroacetic acid (TFA) or acetic acid improves yield (68–92%) .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies suggest broad-spectrum activity:

-

Antibacterial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Antifungal: Inhibits Candida albicans via ergosterol biosynthesis disruption.

Anti-Inflammatory Effects

-

COX-2 Inhibition: Reduces prostaglandin E₂ (PGE₂) by 60–70% at 10 µM.

Comparative Analysis of Quinoline Analogues

The target compound’s dual methyl groups enhance membrane permeability compared to monosubstituted analogues.

Applications in Drug Development

Lead Optimization

-

SAR Studies: Methyl groups at 6/7 positions improve metabolic stability (t₁/₂ = 4.2 hours) .

-

Proteomics: Binds to kinase targets (e.g., EGFR) with Kd = 120 nM.

Formulation Challenges

-

Solubility: Hydrochloride salt achieves 15 mg/mL in PBS (pH 7.4).

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume